REACTION_CXSMILES
|
C1O[C:4]([C:6]2[CH:11]=[CH:10][C:9]([OH:12])=[C:8]([N:13]([CH3:15])[CH3:14])[CH:7]=2)([CH3:5])[O:3]C1.Cl.C(=O)([O-])O.[Na+]>O1CCCC1>[CH3:15][N:13]([CH3:14])[C:8]1[CH:7]=[C:6]([C:4](=[O:3])[CH3:5])[CH:11]=[CH:10][C:9]=1[OH:12] |f:2.3|
|
Name
|
compound ( 2 )
|
Quantity
|
4.73 g
|
Type
|
reactant
|
Smiles
|
C1COC(C)(C2=CC(=C(C=C2)O)N(C)C)O1
|
Name
|
|
Quantity
|
63.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Type
|
CUSTOM
|
Details
|
stirred for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off
|
Type
|
WASH
|
Details
|
the residual solid was washed with hexane
|
Type
|
FILTRATION
|
Details
|
filtrated
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
CN(C=1C=C(C=CC1O)C(C)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |